molecular formula C11H8BrNO3 B13508950 Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate

Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B13508950
M. Wt: 282.09 g/mol
InChI Key: ATCNCTMVXYZTAG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate is a chemical compound with the molecular formula C11H8BrNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
  • 2-Hydroxy-4-methylquinoline
  • 8-Hydroxyquinoline-2-carboxylic acid

Comparison: Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a broader range of applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 5-bromo-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-9(14)10-6(12)3-2-4-7(10)13-8/h2-5H,1H3,(H,13,14)

InChI Key

ATCNCTMVXYZTAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC=C2Br

Origin of Product

United States

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